molecular formula C23H24N2O4S B2717236 (Z)-methyl 2-(4-ethoxy-2-((5,6,7,8-tetrahydronaphthalene-2-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate CAS No. 1321881-51-9

(Z)-methyl 2-(4-ethoxy-2-((5,6,7,8-tetrahydronaphthalene-2-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate

Cat. No.: B2717236
CAS No.: 1321881-51-9
M. Wt: 424.52
InChI Key: DLLRSTDPJJPEIL-VHXPQNKSSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds involves the reaction of various reagents. For instance, the synthesis of methyl 4-hydroxy-3-methoxybenzoate involves the reaction of methyl 4-hydroxy-3-methoxybenzoate, ethyl bromoacetate, and K2CO3 in acetone at 65°C for 24 hours .

Scientific Research Applications

Crystal Structure Analysis

Research on structurally related compounds, such as azilsartan methyl ester, highlights the significance of crystal structure analysis in understanding compound properties and reaction mechanisms. The study by Li et al. (2015) on azilsartan methyl ester ethyl acetate hemisolvate demonstrates the importance of analyzing crystal structures for designing and synthesizing novel compounds with desired properties (Li et al., 2015).

Synthesis of Derivatives

The synthesis of ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a] pyridine-4-carboxylate derivatives as shown by Mohamed (2014, 2021) illustrates the diverse potential of thiazole compounds in generating various derivatives with potential application in medicinal chemistry and drug design. These works emphasize the versatility of thiazole compounds in synthesizing derivatives with varying functional groups for potential pharmacological activities (Mohamed, 2014; Mohamed, 2021).

Aldose Reductase Inhibitors

The design and synthesis of novel methyl[4-oxo-2-(aroylimino)-3-(substituted phenyl)thiazolidin-5-ylidene]acetates by Ali et al. (2012) highlight the application of thiazole compounds as potent and selective aldose reductase inhibitors. Such inhibitors are critical in developing treatments for diabetic complications, showcasing the therapeutic applications of these chemical structures (Ali et al., 2012).

Molecular Diversity in Cyclization Reactions

The work of Lu et al. (2016) on cyclization reactions of 3-methyleneoxindoles with 2-(3,4-dihydronaphthalen-1(2H)-ylidene)malononitriles presents a fascinating exploration of molecular diversity through cyclization reactions. This research is indicative of the potential for developing complex molecular structures with specific properties, relevant in the synthesis of new materials and pharmaceuticals (Lu et al., 2016).

Properties

IUPAC Name

methyl 2-[4-ethoxy-2-(5,6,7,8-tetrahydronaphthalene-2-carbonylimino)-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O4S/c1-3-29-18-9-6-10-19-21(18)25(14-20(26)28-2)23(30-19)24-22(27)17-12-11-15-7-4-5-8-16(15)13-17/h6,9-13H,3-5,7-8,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLLRSTDPJJPEIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C2C(=CC=C1)SC(=NC(=O)C3=CC4=C(CCCC4)C=C3)N2CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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